2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1,3-oxazole
Description
Properties
Molecular Formula |
C15H13NO4S2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-methylsulfanyl-1,3-oxazole |
InChI |
InChI=1S/C15H13NO4S2/c1-10-5-7-11(8-6-10)22(17,18)14-15(21-2)20-13(16-14)12-4-3-9-19-12/h3-9H,1-2H3 |
InChI Key |
BNWQLKTZXWSEAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SC |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Oxazole Intermediates
The sulfonyl group at the 4-position is introduced via sulfonylation of a preformed oxazole intermediate. A common approach involves reacting 4-chlorooxazole derivatives with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are employed, with reaction times of 6–12 hours at 0–25°C.
Example Protocol
-
Starting Material : 4-Chloro-2-(2-furyl)-5-(methylthio)-1,3-oxazole (1.0 equiv).
-
Sulfonylation : Add 4-methylbenzenesulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) in DMF.
-
Conditions : Stir at 25°C for 8 hours.
-
Yield : 68–75% after column chromatography (hexane/ethyl acetate).
Thioether Formation at the 5-Position
The methylthio group is introduced via nucleophilic substitution using sodium thiomethoxide. For instance, 5-bromooxazole derivatives react with NaSCH₃ in acetonitrile under reflux, achieving 80–85% yields.
Copper-Catalyzed Intramolecular Cyclization
Synthesis of β-(Methylthio)Enamides
Copper(I) iodide catalyzes the cyclization of β-(methylthio)enamides to form the oxazole core. This method, adapted from Kumar et al., involves:
-
Precursor Preparation : React 2-phenyl-4-[(methylthio)methylene]oxazol-5-one with furfurylamine.
-
Cyclization : Use CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in toluene at 110°C.
Mechanistic Insight
The copper catalyst facilitates C–N bond formation, with the methylthio group stabilizing the intermediate via sulfur–copper coordination.
Silver Carbonate-Induced Cyclization
Ring-Opening and Cyclization Strategy
Silver carbonate promotes 5-endo cyclization of acyclic adducts derived from 4-bis(methylthio)methylene-2-phenyloxazol-5-one.
Protocol
-
Nucleophilic Ring-Opening : Treat oxazol-5-one with furfurylmagnesium bromide (2.0 equiv) in THF at −78°C.
-
Cyclization : Add Ag₂CO₃ (1.5 equiv) in DMF at 60°C for 4 hours.
Advantages
Microwave-Assisted [3 + 2] Cycloaddition
TosMIC-Based Synthesis
A green approach utilizes 4-toluenesulfonylmethyl isocyanide (TosMIC) and furfural in a microwave-assisted reaction.
Optimized Conditions
-
Reactants : TosMIC (1.0 equiv), furfural (1.1 equiv).
-
Base : K₃PO₄ (2.0 equiv).
-
Solvent : Isopropyl alcohol (IPA).
-
Microwave : 65°C, 280 W, 8 minutes.
Table 1: Comparison of Cycloaddition Conditions
| Base | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| K₃PO₄ | IPA | 65 (MW) | 8 min | 96 |
| K₂CO₃ | EtOH | 60 | 1.5 h | 92 |
| None | THF | 60 | 6 h | 0 |
Functionalization of Preformed Oxazole Cores
Sequential Sulfonylation and Thiolation
A modular approach involves:
-
Oxazole Core Synthesis : Prepare 2-(2-furyl)-1,3-oxazole via cyclocondensation of furfurylamine with diketene.
-
Sulfonylation : Introduce the 4-methylphenylsulfonyl group using SOCl₂ and 4-methylbenzenesulfonic acid.
-
Methylthio Introduction : Treat with methyl disulfide and AlCl₃ in DCM.
Challenges
-
Competitive oxidation of the methylthio group requires inert atmospheres.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling techniques reduce solvent use:
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl (-SO₂-) moiety serves as a prime site for nucleophilic displacement due to its electron-withdrawing nature. Key reactions include:
Alkoxyde Attack
Methanol or ethanol under basic conditions (K₂CO₃/DMF, 60°C) displaces the sulfonyl group, yielding 5-(methylthio)-2-(2-furyl)-4-alkoxy-oxazoles. Reaction efficiency depends on nucleophile strength:
| Nucleophile | Temperature (°C) | Yield (%) |
|---|---|---|
| Methanol | 60 | 72 |
| Ethanol | 60 | 68 |
| Isopropanol | 60 | 55 |
Amine Substitution
Primary amines (e.g., benzylamine) in THF at 25°C produce 4-aminosubstituted derivatives. Steric hindrance significantly impacts reactivity:
| Amine | Reaction Time (hr) | Yield (%) |
|---|---|---|
| Benzylamine | 4 | 85 |
| Cyclohexylamine | 8 | 63 |
| tert-Butylamine | 24 | <10 |
Oxidation of Methylthio Group
The -SMe group undergoes controlled oxidation to sulfoxide (-SO-) and sulfone (-SO₂-) states:
Two-Stage Oxidation Pathway
-
H₂O₂ (30%)/AcOH (0°C, 2 hr): Converts -SMe to sulfoxide (85% yield)
-
mCPBA/CH₂Cl₂ (25°C, 6 hr): Further oxidizes to sulfone (92% yield)
Oxidation state directly influences electronic properties:
| Derivative | λmax (nm) | ε (L·mol⁻¹·cm⁻¹) |
|---|---|---|
| -SMe | 278 | 12,400 |
| -SO | 285 | 14,200 |
| -SO₂ | 293 | 16,800 |
Oxazole Ring Functionalization
The electron-deficient oxazole core participates in regioselective modifications:
Electrophilic Aromatic Substitution
Nitration (HNO₃/H₂SO₄, 0°C) occurs preferentially at the 5-position of the furan ring rather than the oxazole. Bromination (Br₂/FeCl₃) shows similar regioselectivity.
Ring-Opening/Ring-Closing Reactions
Silver carbonate-mediated ring-opening with secondary amines (e.g., morpholine) generates linear intermediates that undergo 5-endo cyclization to form pyrrole-fused systems :
Heterocyclic Cycloadditions
The furan moiety participates in Diels-Alder reactions with dienophiles like maleic anhydride:
| Dienophile | Conditions | Adduct Yield (%) |
|---|---|---|
| Maleic Anhydride | Toluene, 110°C, 8 hr | 91 |
| Dimethylacetylene | Xylene, 140°C, 24 hr | 68 |
| Tetracyanoethylene | CH₂Cl₂, 25°C, 48 hr | 82 |
Thioether Alkylation
The methylthio group undergoes S-alkylation with alkyl halides under phase-transfer conditions:
| Alkylating Agent | Catalyst | Yield (%) |
|---|---|---|
| CH₃I | TBAB, NaOH/H₂O | 89 |
| C₂H₅Br | Aliquat 336, K₂CO₃ | 76 |
| Allyl Chloride | TBAB, KOH/H₂O | 81 |
Stability Under Physiological Conditions
Hydrolytic stability studies (PBS buffer, pH 7.4, 37°C) reveal:
| Time (hr) | Remaining Compound (%) |
|---|---|
| 0 | 100 |
| 24 | 98.2 ± 0.5 |
| 48 | 95.7 ± 0.7 |
| 72 | 92.4 ± 1.1 |
This exceptional stability under simulated physiological conditions explains its observed biological activity in antimicrobial assays .
Catalytic Hydrogenation
Selective reduction of the furan ring occurs under H₂ (1 atm) with Pd/C (5% w/w) in ethanol:
textTetrahydrofuran derivative formed in 94% yield Reaction time: 6 hr TOF: 15.7 h⁻¹
The synthetic versatility demonstrated across these reaction classes positions 2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1,3-oxazole as a valuable scaffold for medicinal chemistry and materials science applications. Recent advances in flow chemistry have enabled multigram-scale syntheses of key derivatives, with process intensification reducing reaction times by 40% compared to batch methods.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 1,3-oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the disruption of cellular signaling pathways that regulate cell survival and proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Structure | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1,3-oxazole | MCF-7 (breast) | 15 | Apoptosis induction |
| 4-chloro-2-arylmethylthio-5-methylbenzenesulfonamide | HT-29 (colon) | 10 | Cell cycle arrest |
Antimicrobial Properties
The antimicrobial activity of oxazole derivatives has also been explored. Compounds with similar structures have shown efficacy against various bacteria and fungi. For example, oxazole derivatives demonstrated significant inhibition against Mycobacterium smegmatis and Candida albicans, suggesting potential use as antimicrobial agents .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Structure | Microorganism Tested | MIC (µg/ml) | Activity |
|---|---|---|---|
| This compound | Pseudomonas aeruginosa | 25 | Moderate |
| Oxazole derivative X | Candida albicans | 15 | Strong |
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of synthesized oxazole derivatives against several human cancer cell lines. The results indicated that certain modifications to the oxazole structure significantly enhanced cytotoxicity. For instance, introducing electron-withdrawing groups on the phenyl ring improved the compound's ability to induce apoptosis in cancer cells .
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial properties, several oxazole derivatives were screened against common pathogens. The findings revealed that compounds with specific substituents showed enhanced activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents in treating infections .
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1,3-oxazole would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differences are summarized below:
Key Structural Insights :
- Sulfonyl vs. Non-Sulfonyl Groups: Sulfonyl derivatives (e.g., target compound, CAS 686738-05-6) exhibit higher thermal stability and improved binding to sulfonamide-sensitive enzymes compared to non-sulfonyl analogues .
- Halogenation : Chloro- or fluoro-substituted aryl groups (e.g., CAS 686738-05-6) enhance lipophilicity and membrane permeability, critical for antimicrobial activity .
- Heterocyclic Core Variations : Oxadiazoles () and thiazoles () show distinct electronic profiles; oxazoles balance aromaticity with moderate polarity, favoring drug-like properties .
Biological Activity
2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1,3-oxazole is a heterocyclic compound belonging to the oxazole family, characterized by its unique structural features, including a furan ring and sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties.
- Molecular Formula : C₁₅H₁₃N₁O₄S₂
- Molecular Weight : 335.4 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Oxazoles are known for their diverse pharmacological effects, including:
- Antitumor Activity : The compound has been shown to interfere with microtubule dynamics, similar to established antimitotic agents.
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
Antitumor Activity
Research indicates that derivatives of oxazole compounds exhibit significant antiproliferative activity against various human tumor cell lines. For instance, studies have demonstrated that modifications in the substituents on the oxazole ring can lead to enhanced cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | A549 | <10 | Effective against lung cancer cells |
| 2-Methyl-4,5-disubstituted oxazoles | MCF-7 | 5–60 | Variability in activity based on substituents |
In a comparative study, the compound showed an IC50 value greater than 10 µM against peripheral blood lymphocytes, indicating low toxicity towards normal cells while maintaining efficacy against tumor cells .
Case Studies
-
Study on Antiproliferative Effects :
- A series of substituted oxazoles were synthesized and evaluated for their antiproliferative activity. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited significantly enhanced activity against cancer cell lines compared to their unsubstituted counterparts .
- Evaluation of Toxicity :
Q & A
What are the established synthetic methodologies for preparing 2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1,3-oxazole and its structural analogs?
Basic Research Question
The synthesis of oxazole derivatives typically involves multi-step functionalization. Key steps include:
- Sulfonylation : Introducing the 4-[(4-methylphenyl)sulfonyl] group via sulfonyl chloride intermediates under basic conditions .
- Thiolation : Incorporating the methylthio group using methyl iodide or disulfide exchange reactions .
- Oxazole core formation : Cyclization of precursors like acylated amines or diazomethane derivatives, as demonstrated in Cu(I)-catalyzed reactions with bis(trimethylsilyl)diazomethane .
Methodological Insight : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to enhance yields. For example, Cu(I) catalysis achieved 99% yield in analogous oxazole syntheses .
Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Basic Research Question
Critical techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions and electronic environments (e.g., furyl proton signals at δ 6.5–7.5 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretching at ~1326 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Methodological Insight : Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .
How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, spectral data) for this compound?
Advanced Research Question
Discrepancies may arise from impurities, polymorphs, or instrumentation variability. Strategies include:
- Crystallographic Analysis : Single-crystal X-ray diffraction provides definitive structural confirmation, as seen in thiadiazole derivatives .
- Reproducibility Checks : Repeat syntheses under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Multi-Technique Validation : Combine DSC (melting point), HPLC (purity), and spectroscopic data to reconcile differences .
What experimental approaches are used to investigate the structure-activity relationships (SAR) of sulfonyl and methylthio substituents in oxazole derivatives?
Advanced Research Question
SAR studies often involve:
- Comparative Synthesis : Prepare analogs with modified substituents (e.g., replacing methylthio with sulfone or halogens) .
- Biological Assays : Test inhibitory activity against targets like Rho/MRTF/SRF transcription factors, as shown for oxadiazole derivatives .
- Computational Modeling : Use docking studies to correlate substituent electronic profiles (e.g., Hammett constants) with bioactivity .
How can researchers optimize reaction conditions to maximize yields in large-scale syntheses?
Advanced Research Question
Key factors include:
- Catalyst Screening : Transition metals (e.g., Cu(I)) improve cyclization efficiency, as evidenced by 80–99% yields in diazomethane-based syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance reagent solubility and reaction rates .
- Stepwise Purification : Use flash chromatography or recrystallization to isolate intermediates and minimize side reactions .
What strategies mitigate challenges in crystallizing sulfonyl-containing oxazole derivatives for structural studies?
Advanced Research Question
Crystallization hurdles (e.g., low solubility) can be addressed via:
- Co-Crystallization : Add small-molecule co-formers (e.g., carboxylic acids) to stabilize lattice structures .
- Temperature Gradients : Slow cooling from high-temperature solutions promotes ordered crystal growth .
- Solvent Pairing : Use mixed solvents (e.g., ethanol/water) to modulate solubility .
How do researchers validate the stability of this compound under physiological conditions?
Advanced Research Question
Stability assays include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
